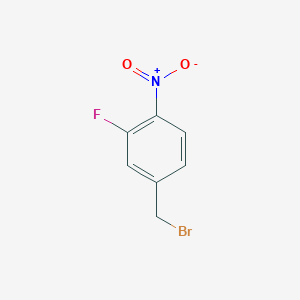

3-Fluoro-4-nitrobenzyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-2-fluoro-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-4-5-1-2-7(10(11)12)6(9)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZJSWIXPIVMRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379160 | |

| Record name | 3-Fluoro-4-nitrobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131858-37-2 | |

| Record name | 3-Fluoro-4-nitrobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-nitrobenzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-4-nitrobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-4-nitrobenzyl bromide, a key intermediate in organic synthesis. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications in the construction of complex molecules.

Core Properties of this compound

This compound, with the CAS number 131858-37-2, is a solid organic compound.[1] Its chemical structure incorporates a fluorine atom and a nitro group on the benzene ring, making it a versatile reagent in medicinal chemistry and material science. The presence of the electron-withdrawing nitro group enhances the reactivity of the benzylic bromide, rendering it susceptible to nucleophilic substitution reactions. This reactivity is crucial for its role as a building block in the synthesis of more complex molecules.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 131858-37-2 | [1] |

| Molecular Formula | C₇H₅BrFNO₂ | [1][2] |

| Molecular Weight | 234.02 g/mol | [1][3] |

| Physical State | Solid | [1] |

| Melting Point | 46-48 °C | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Safety Information: this compound is classified as an irritant and is harmful if swallowed. Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 3-Fluoro-4-nitrobenzyl alcohol. The following protocol is a representative example of this transformation.

Reaction:

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 3-Fluoro-4-nitrobenzyl alcohol in dichloromethane.

-

Reagent Addition: To the solution, add N-Bromosuccinimide (NBS) and triphenylphosphine.

-

Reaction Execution: Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Applications in Synthesis

This compound serves as a valuable electrophile in reactions with various nucleophiles. Its utility is particularly pronounced in the synthesis of heterocyclic compounds, which are scaffolds of significant interest in drug discovery. The benzyl bromide moiety allows for the introduction of the 3-fluoro-4-nitrophenyl group into a target molecule. This functional group can be further manipulated; for instance, the nitro group can be reduced to an amine, which can then participate in a variety of coupling reactions to build molecular complexity.

The role of this compound as a synthetic building block is depicted in the following workflow.

While specific signaling pathways directly modulated by this compound are not extensively documented, its importance lies in its ability to serve as a precursor to molecules that may interact with various biological targets. The incorporation of the fluoro-nitro-phenyl moiety can influence the pharmacokinetic and pharmacodynamic properties of the final compounds, making it a valuable tool for medicinal chemists in the design of novel therapeutics.

References

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-nitrobenzyl bromide from 3-fluoro-4-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Fluoro-4-nitrobenzyl bromide from 3-fluoro-4-nitrotoluene. The primary method detailed is the free-radical bromination of the benzylic position, a fundamental transformation in organic synthesis for the production of valuable intermediates in drug discovery and development.

Overview and Core Principles

The synthesis of this compound from 3-fluoro-4-nitrotoluene involves the selective bromination of the methyl group attached to the aromatic ring. This benzylic position is activated for radical reactions due to the ability of the benzene ring to stabilize the resulting benzylic radical through resonance. The presence of a nitro group, which is strongly electron-withdrawing, deactivates the aromatic ring towards electrophilic substitution but makes the benzylic C-H bonds susceptible to radical cleavage.

The most common and effective method for this transformation is the use of N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or under photochemical conditions. NBS serves as a source of bromine radicals at a low and constant concentration, which favors the desired benzylic substitution over competing reactions.

Physicochemical Properties of Reactants and Products

A clear understanding of the physical and chemical properties of the starting material and the final product is crucial for safe handling, reaction monitoring, and purification.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 3-Fluoro-4-nitrotoluene | C₇H₆FNO₂ | 155.13 | Solid | 52-55 | 97-98 (at 3 mmHg) |

| This compound | C₇H₅BrFNO₂ | 234.02 | Solid | Not specified | Not specified |

Reaction Mechanism and Pathway

The synthesis proceeds via a free-radical chain mechanism, which can be divided into three key stages: initiation, propagation, and termination.

Caption: Free-radical mechanism for the benzylic bromination of 3-fluoro-4-nitrotoluene.

Initiation: The process begins with the homolytic cleavage of the radical initiator (e.g., AIBN or BPO) upon heating or exposure to UV light, generating initiator radicals. These radicals then react with NBS to produce a bromine radical.

Propagation: The highly reactive bromine radical abstracts a hydrogen atom from the benzylic methyl group of 3-fluoro-4-nitrotoluene, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of bromine (Br₂), which is present in low concentrations from the reaction of HBr with NBS, to yield the desired product, this compound, and another bromine radical. This new bromine radical can then continue the chain reaction.

Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture.

Experimental Protocol

Materials:

-

3-Fluoro-4-nitrotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or another suitable inert solvent (e.g., acetonitrile, chlorobenzene)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-fluoro-4-nitrotoluene (1.0 eq.) in a suitable solvent (e.g., carbon tetrachloride).

-

Addition of Reagents: Add N-Bromosuccinimide (NBS) (1.0-1.2 eq.) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide (0.02-0.1 eq.) to the solution.

-

Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent) with vigorous stirring. The reaction can also be initiated by irradiating the mixture with a UV lamp. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction time will vary depending on the scale and specific conditions but can range from a few hours to overnight.

-

Work-up: Once the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

-

Extraction: Transfer the filtrate to a separatory funnel and wash it sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.

Experimental Workflow

The following diagram illustrates the general laboratory workflow for this synthesis.

Caption: A generalized laboratory workflow for the synthesis of this compound.

Characterization Data

| Analysis | Data |

| ¹H NMR | Expected signals for aromatic protons, and a characteristic singlet for the benzylic -CH₂Br protons (typically in the range of 4.5-5.0 ppm). |

| ¹³C NMR | Expected signals for the aromatic carbons and the benzylic carbon. |

| IR (Infrared Spectroscopy) | Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), N-O stretching (nitro group), C-F stretching, and C-Br stretching. |

| MS (Mass Spectrometry) | Molecular ion peak corresponding to the molecular weight of the product (234.02 g/mol ), and characteristic fragmentation patterns. |

Safety Considerations

-

3-Fluoro-4-nitrotoluene is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.

-

This compound is a lachrymator and should be handled with extreme care in a well-ventilated fume hood. It is harmful if swallowed and causes skin and eye irritation.

-

N-Bromosuccinimide (NBS) is a corrosive solid and a strong oxidizing agent. It should be handled with care to avoid contact with skin and eyes.

-

Carbon tetrachloride is a toxic and environmentally hazardous solvent and should be replaced with a safer alternative whenever possible.

-

Radical initiators like AIBN and BPO can be explosive under certain conditions and should be handled according to safety guidelines.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing this synthesis.

Conclusion

The synthesis of this compound from 3-fluoro-4-nitrotoluene via free-radical benzylic bromination with NBS is a robust and reliable method for producing this valuable synthetic intermediate. While a specific, optimized protocol is not widely published, the general procedures for similar substrates provide a solid foundation for its successful synthesis. Careful attention to reaction conditions, purification techniques, and safety precautions is paramount for achieving high yields and purity. This guide provides the necessary theoretical and practical framework for researchers and professionals to undertake this synthesis in a laboratory setting.

Spectroscopic Profile of 3-Fluoro-4-nitrobenzyl bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-Fluoro-4-nitrobenzyl bromide (CAS No. 131858-37-2). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its chemical structure and comparison with closely related compounds. The information herein is intended to serve as a reference for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Molecular Structure and Properties

-

IUPAC Name: 1-(Bromomethyl)-3-fluoro-4-nitrobenzene

-

Molecular Formula: C₇H₅BrFNO₂

-

Molecular Weight: 234.02 g/mol

-

Exact Mass: 232.9487 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.5 - 4.7 | Singlet (s) | 2H | -CH₂Br |

| ~7.3 - 7.5 | Multiplet (m) | 1H | Aromatic H |

| ~7.6 - 7.8 | Multiplet (m) | 1H | Aromatic H |

| ~8.0 - 8.2 | Multiplet (m) | 1H | Aromatic H |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~30 - 35 | -CH₂Br |

| ~115 - 125 | Aromatic CH |

| ~125 - 135 | Aromatic CH |

| ~135 - 145 | Aromatic C-Br |

| ~140 - 150 | Aromatic C-NO₂ |

| ~155 - 165 (d, J≈250 Hz) | Aromatic C-F |

| ~130 - 140 | Aromatic C-CH₂Br |

Note: The aromatic region in both ¹H and ¹³C NMR will show complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1450 | Medium | Aromatic C=C skeletal vibrations |

| 1530 - 1500 | Strong | Asymmetric NO₂ stretch |

| 1350 - 1330 | Strong | Symmetric NO₂ stretch |

| 1250 - 1150 | Strong | C-F stretch |

| 1220 - 1200 | Strong | CH₂ wag |

| 700 - 600 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 233 / 235 | ~1:1 ratio | [M]⁺ and [M+2]⁺ molecular ion peaks due to ⁷⁹Br and ⁸¹Br isotopes. |

| 154 | Variable | [M - Br]⁺ fragment |

| 108 | Variable | [M - Br - NO₂]⁺ fragment |

The mass spectrum is expected to show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single pulse.

-

Spectral width: -2 to 12 ppm.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single pulse.

-

Spectral width: 0 to 220 ppm.

-

Number of scans: 1024-4096.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the TMS signal (0.00 ppm).

IR Spectroscopy

-

Sample Preparation:

-

Solid Phase (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solution Phase: Dissolve a small amount of the sample in a suitable solvent (e.g., chloroform) and cast a thin film on a salt plate (e.g., NaCl or KBr).

-

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or the pure solvent.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, direct insertion probe (DIP) or gas chromatography (GC) can be used.

-

Ionization (EI):

-

Electron energy: 70 eV.

-

Source temperature: 200-250 °C.

-

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

An In-depth Technical Guide to the Solubility of 3-Fluoro-4-nitrobenzyl Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Fluoro-4-nitrobenzyl bromide is a key reagent and intermediate in the synthesis of various pharmaceutical compounds and research chemicals. A thorough understanding of its solubility characteristics in common organic solvents is paramount for its effective use in reaction chemistry, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive publicly available quantitative data, this document focuses on providing a detailed experimental protocol for the systematic determination of its solubility. Furthermore, it includes a structured template for data presentation and a visual workflow to guide researchers in their experimental design.

Introduction

This compound (C₇H₅BrFNO₂) is a solid organic compound that serves as a versatile building block in organic synthesis. Its utility is largely dictated by its reactivity and its ability to dissolve in appropriate solvents to facilitate chemical transformations. The selection of a suitable solvent is critical for optimizing reaction kinetics, yield, and purity of the final product. This guide addresses the practical aspects of determining the solubility of this compound, providing a foundation for its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₇H₅BrFNO₂ |

| Molecular Weight | 234.02 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | 46-48 °C |

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly accessible literature. Therefore, this guide provides a robust experimental protocol to enable researchers to determine this data in their own laboratory settings. The following table is a template for recording experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Notes |

| Example: Dichloromethane | 25 | [Experimental Value] | [Calculated Value] | Gravimetric | Clear, pale yellow solution |

| Example: Toluene | 25 | [Experimental Value] | [Calculated Value] | Gravimetric | Slight warming required for dissolution |

| Example: Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] | Gravimetric | |

| Example: Acetone | 25 | [Experimental Value] | [Calculated Value] | Gravimetric | |

| Example: Methanol | 25 | [Experimental Value] | [Calculated Value] | Gravimetric | |

| Example: Hexane | 25 | [Experimental Value] | [Calculated Value] | Gravimetric | Expected to be poorly soluble |

Experimental Protocol for Solubility Determination

The following protocol details a reliable gravimetric method for determining the solubility of this compound in an organic solvent of choice.[1][2][3][4] This method is straightforward and does not require sophisticated instrumentation.[3]

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (readable to ±0.0001 g)

-

Vials or flasks with airtight seals

-

Magnetic stirrer and stir bars or a shaker bath

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Syringe filters (PTFE, 0.22 µm)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

Procedure

-

Preparation of a Saturated Solution:

-

To a vial, add a known volume of the chosen organic solvent (e.g., 10 mL).

-

Add an excess amount of this compound to the solvent. An excess is indicated by the presence of undissolved solid material after thorough mixing.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled environment (e.g., a 25 °C water bath) and stir vigorously for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. The state of equilibrium is achieved when the concentration of the solute in the solution remains constant over time.[1]

-

-

Sample Collection and Filtration:

-

Allow the solution to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a syringe.

-

Attach a syringe filter to the syringe and dispense a precise volume of the clear, saturated solution into a pre-weighed evaporation dish.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (a temperature below the melting point of this compound is recommended). Alternatively, a vacuum desiccator can be used.

-

Continue drying until a constant weight of the residue is achieved.[1][4]

-

Record the final mass of the evaporation dish containing the dried solute.

-

Calculation of Solubility

The solubility can be calculated using the following formulas:

-

Mass of dissolved solute (g): (Mass of dish + solute) - (Mass of empty dish)

-

Solubility ( g/100 mL): (Mass of dissolved solute / Volume of filtered solution) x 100

Visual Representation of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for the gravimetric determination of solubility.

Conclusion

While readily available quantitative data on the solubility of this compound is limited, this guide provides the necessary tools for researchers to systematically and accurately determine these values. The detailed experimental protocol, data presentation template, and workflow diagram offer a comprehensive framework for conducting solubility studies. Accurate solubility data is essential for the successful application of this important chemical intermediate in the fields of medicinal chemistry and materials science. It is anticipated that by following the methodologies outlined herein, researchers can generate reliable data to inform their synthetic and developmental endeavors.

References

Technical Guide on 3-Fluoro-4-nitrobenzyl bromide: Safety, Handling, and Emergency Protocols

This document provides a comprehensive overview of the safety protocols and handling precautions for 3-Fluoro-4-nitrobenzyl bromide (CAS No: 131858-37-2), intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets to ensure a thorough understanding of the substance's hazards and the necessary mitigation measures.

Chemical and Physical Properties

This compound is a solid organic compound. Its key physical and chemical properties are summarized below.

| Property | Value | Citations |

| CAS Number | 131858-37-2 | [1][2][3] |

| Molecular Formula | C₇H₅BrFNO₂ | [4] |

| Molecular Weight | 234.02 g/mol | [4] |

| Appearance | Pale yellow crystalline powder/solid | [1][2][5] |

| Melting Point | 46-48 °C | [1][2] |

| Boiling Point | 311.6 ± 27.0 °C (Predicted) | [2] |

| Density | 1.733 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | Not Available | [1] |

| Solubility | Low water solubility is implied by its environmental hazard profile. | [5] |

| Sensitivity | Lachrymatory, Moisture sensitive | [2][5] |

Hazard Identification and Classification

This substance is classified as hazardous under the Globally Harmonized System (GHS). It is corrosive and causes severe damage to skin and eyes. It is also an irritant to the respiratory system and is harmful if swallowed.[1]

GHS Hazard Classification:

| Classification | Code | Description | Citations |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage. | [1] |

| Serious Eye Damage/Irritation | H318 | Causes serious eye damage. | [1] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | [1] |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | |

| Skin Irritation | H315 | Causes skin irritation. | |

| Eye Irritation | H319 | Causes serious eye irritation. |

Signal Word: Danger

Hazard Pictograms: Corrosive (GHS05), Irritant (GHS07)[6]

Safety and Handling Protocols

Adherence to strict safety protocols is mandatory when handling this compound. The following sections detail the required procedures for safe handling, storage, and personal protection.

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.

-

Ventilation: Always handle this substance in a well-ventilated area, preferably within a certified chemical fume hood.[1]

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[1][3] An eyewash station must be readily accessible.[1]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. For tasks with a high risk of exposure, a PVC apron or a full protective suit may be necessary.[1]

-

Respiratory Protection: If dust or aerosols are generated, use a respirator with a Type-P filter (or equivalent).[1]

The following workflow outlines the critical steps for handling the chemical from receipt to disposal.

Proper storage is crucial to maintain chemical stability and prevent accidents.

-

Conditions: Store in a cool, dry, well-ventilated, and locked area.[1][3] A recommended temperature is under inert gas (nitrogen or Argon) at 2-8°C.[2]

-

Containers: Keep containers tightly sealed in their original packaging.[1] Do not use aluminum or galvanized containers.[1]

-

Incompatibilities: Segregate from alkalies, oxidizing agents, strong bases, and chemicals that are readily decomposed by acids (e.g., cyanides, sulfides).[1] This substance may react with mild steel and zinc, producing flammable hydrogen gas.[1]

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of exposure or a spill.

| Exposure Route | Protocol | Citations |

| Eye Contact | Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes. Ensure complete irrigation. Transport to a hospital or doctor without delay. | [1][3] |

| Skin Contact | Immediately flush the body with large amounts of water, using a safety shower if available. Quickly remove all contaminated clothing and footwear. Continue flushing with water. Transport to a hospital or doctor. | [1][3] |

| Inhalation | Remove the person from the contaminated area to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Call a physician or poison control center immediately. | [1][3] |

| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting. Call a physician or poison control center immediately. | [3][5] |

A spill of this compound must be treated as a hazardous event. The following diagram outlines the emergency response.

Key Spill Response Steps:

-

Control and Contain: Remove all ignition sources.[1]

-

Protect Personnel: Avoid contact with skin and eyes and control personal exposure by using the appropriate PPE.[1]

-

Clean-up: Use dry clean-up procedures and avoid generating dust. Place the spilled material into a suitable, labeled container for waste disposal.[1]

Toxicological and Ecological Information

-

Ecological Hazards: Data sheets for similar brominated aromatic compounds indicate they can be harmful or very toxic to aquatic life, with long-lasting effects.[5] Therefore, releases to the environment must be avoided.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste. All disposal practices must comply with local, state, and federal regulations. Place waste in a suitable, labeled container and hand it over to an authorized waste collection point.[1]

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. This compound CAS#: 131858-37-2 [m.chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. scbt.com [scbt.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. 4-Fluoro-3-nitrobenzyl bromide | C7H5BrFNO2 | CID 10868208 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatile Role of 3-Fluoro-4-nitrobenzyl bromide in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine and nitro functionalities into molecular scaffolds has proven to be a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of therapeutic agents. 3-Fluoro-4-nitrobenzyl bromide, a readily accessible and highly reactive chemical intermediate, has emerged as a valuable building block in the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, focusing on its role in the generation of novel therapeutic candidates. We will delve into its chemical reactivity, showcase its application in the synthesis of potent antimicrobial agents, and provide detailed experimental protocols to facilitate further research and development in this promising area.

Core Chemical Attributes of this compound

This compound is a solid at room temperature with the molecular formula C₇H₅BrFNO₂ and a molecular weight of 234.02 g/mol .[1] Its structure is characterized by a benzene ring substituted with a bromine atom on the benzylic carbon, a fluorine atom at the 3-position, and a nitro group at the 4-position. This unique arrangement of functional groups imparts a high degree of reactivity, making it an excellent electrophile for nucleophilic substitution reactions. The electron-withdrawing nature of both the nitro group and the fluorine atom enhances the reactivity of the benzylic bromide, facilitating its displacement by a wide range of nucleophiles. This property is central to its utility as a versatile building block in the synthesis of complex organic molecules with potential therapeutic applications.[2]

Application in the Synthesis of Antitubercular Agents

A compelling example of the utility of the 3-fluoro-4-nitrophenyl scaffold is in the development of novel antitubercular agents. A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have been synthesized and demonstrated potent activity against Mycobacterium tuberculosis.[1] While the original synthesis started from 3-fluoro-4-nitrophenol, a straightforward adaptation utilizing this compound allows for the construction of a similar core structure through an ether linkage, a common synthetic strategy in medicinal chemistry.

Quantitative Biological Data

The following table summarizes the in vitro antitubercular activity of a selection of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives against the H37Rv strain of Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound ID | R Group (on N-phenyl) | MIC (μg/mL) |

| 3a | H | 16 |

| 3b | 2-NO₂ | 4 |

| 3c | 3-NO₂ | 8 |

| 3d | 4-NO₂ | 8 |

| 3e | 2-Cl | 16 |

| 3f | 3-Cl | 16 |

| 3g | 4-Cl | 16 |

| 3h | 2-F | 32 |

| 3i | 3-F | 32 |

| 3j | 4-F | 32 |

| 3k | 2-CH₃ | 64 |

| 3l | 3-CH₃ | 32 |

| 3m | 4-CH₃ | 32 |

| 3n | 2-OCH₃ | 64 |

| 3o | 3-OCH₃ | 64 |

| 3p | 4-OCH₃ | 32 |

Data extracted from: Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents.[1]

Experimental Protocols

This section provides a detailed, adaptable protocol for the synthesis of a representative bioactive compound class utilizing this compound as a key starting material.

Synthesis of 3-Fluoro-4-nitrobenzyl Ether Derivatives

This protocol describes the synthesis of a 3-fluoro-4-nitrobenzyl ether derivative, a key intermediate for further elaboration into more complex bioactive molecules.

Materials:

-

This compound

-

A substituted phenol (e.g., 4-aminophenol)

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of the substituted phenol (1.0 eq) in a mixture of acetone and DMF, add potassium carbonate (2.0 eq).

-

Addition of Benzyl Bromide: Add this compound (1.1 eq) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, filter the reaction mixture to remove potassium carbonate. Evaporate the solvent under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the desired 3-fluoro-4-nitrobenzyl ether derivative.

Synthetic workflow for 3-fluoro-4-nitrobenzyl ether derivatives.

Potential Signaling Pathways and Mechanisms of Action

While the precise molecular targets of many compounds derived from this compound are still under investigation, the structural motifs present suggest potential interactions with key biological pathways implicated in various diseases. For instance, in the context of antitubercular agents, the nitroaromatic group is a well-known pharmacophore that can be bioreductively activated within Mycobacterium tuberculosis to generate reactive nitrogen species. These species can then interfere with a range of cellular processes, including cell wall synthesis, DNA replication, and cellular respiration, ultimately leading to bacterial cell death.

Hypothetical mechanism of action for nitroaromatic antituberculars.

Conclusion

This compound represents a highly valuable and versatile building block for medicinal chemists. Its inherent reactivity, coupled with the beneficial properties imparted by the fluoro and nitro substituents, makes it an attractive starting point for the synthesis of novel therapeutic agents. The successful development of potent antitubercular compounds based on the 3-fluoro-4-nitrophenyl scaffold underscores the potential of this chemical moiety in addressing critical unmet medical needs. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a foundation for further exploration and innovation in the application of this compound in drug discovery and development. Future research in this area holds the promise of yielding new and effective treatments for a range of diseases.

References

Methodological & Application

Application Note: A Detailed Protocol for N-Alkylation using 3-Fluoro-4-nitrobenzyl bromide

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-alkylation is a fundamental chemical transformation in organic synthesis, crucial for the construction of carbon-nitrogen bonds. This process is of paramount importance in medicinal chemistry and drug development, as the introduction of alkyl groups to nitrogen-containing scaffolds can significantly modulate the pharmacological properties of a molecule. Amine alkylation involves the reaction of an amine with an alkylating agent, such as an alkyl halide, via a nucleophilic substitution reaction.[1][2] However, the reaction can be complicated by the tendency for overalkylation, where the product amine, being more nucleophilic than the starting material, reacts further with the alkylating agent.[1][2]

3-Fluoro-4-nitrobenzyl bromide is a valuable electrophilic reagent used for introducing the 3-fluoro-4-nitrobenzyl moiety. This structural motif is of interest in the synthesis of biologically active compounds. The presence of the electron-withdrawing nitro and fluoro groups can influence the reactivity of the benzyl bromide and the properties of the final product. This document provides a detailed protocol for the N-alkylation of primary or secondary amines and N-H containing heterocycles using this compound.

General Reaction Scheme

The N-alkylation of a nitrogen-containing nucleophile (R¹R²NH) with this compound proceeds via a nucleophilic substitution (SN2) mechanism. A base is typically required to deprotonate the nitrogen nucleophile, enhancing its reactivity, or to neutralize the HBr byproduct formed during the reaction.

General reaction for N-alkylation with this compound.

Experimental Protocol

This protocol outlines a general procedure for the N-alkylation of a representative amine or heterocycle. Reaction conditions may require optimization depending on the specific substrate's reactivity and solubility.

Materials and Equipment:

-

Reagents:

-

Nitrogen-containing substrate (e.g., primary/secondary amine, indole, imidazole) (1.0 eq)

-

This compound (1.0 - 1.2 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃, DIPEA, NaH) (1.5 - 2.5 eq)

-

Anhydrous Solvent (e.g., DMF, Acetonitrile, Acetone, THF)

-

Ethyl acetate (for extraction)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser (if heating)

-

Heating mantle or oil bath

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system (silica gel)

-

TLC plates, chamber, and UV lamp

-

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine or heterocycle substrate (1.0 eq) and a suitable anhydrous solvent (e.g., DMF, to achieve a concentration of 0.1-0.5 M).

-

Base Addition: Add the selected base (e.g., anhydrous potassium carbonate, 2.0 eq) to the stirring solution at room temperature.[3] For less reactive substrates or when using aprotic solvents, stronger bases like sodium hydride (NaH) may be necessary, but require careful handling.

-

Alkylating Agent Addition: While stirring the suspension, add this compound (1.1 eq) to the reaction mixture. The addition may be done in portions or dropwise if a solution is prepared.

-

Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C) for 2-24 hours. The optimal temperature and time depend on the nucleophilicity of the substrate.[3]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., hexanes:ethyl acetate). The consumption of the starting material and the appearance of a new, typically less polar, product spot should be observed.

Work-up:

-

Cooling: Once the reaction is complete, cool the mixture to room temperature.

-

Quenching & Extraction: Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer with ethyl acetate (3x volumes).[3]

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual solvent and salts.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[3]

Purification and Characterization:

-

Purification: Purify the crude residue by flash column chromatography on silica gel.[3] Elute with a suitable solvent gradient (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-alkylated product.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques, such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the N-alkylation of various nitrogen nucleophiles with benzyl bromide derivatives, which can be adapted for this compound.

| Entry | Substrate Example | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Aniline Derivative | K₂CO₃ | DMF | 60 - 80 | 4 - 12 | 75 - 95 |

| 2 | Benzylamine | Et₃N | DMF | 20 - 25 | 8 - 10 | 70 - 85 |

| 3 | Indole | NaH | THF | 0 - 25 | 2 - 4 | 80 - 95 |

| 4 | Phthalimide | K₂CO₃ | DMF | 80 - 100 | 3 - 6 | >90 |

| 5 | Benzimidazole | KOH | [Bmim][BF₄] | 25 | 1 - 2 | >90 |

Note: Yields are estimates based on literature for similar transformations and will vary based on the specific substrate and exact conditions used.[3][4][5]

Visualizations

Experimental Workflow Diagram

Caption: Flowchart of the N-alkylation experimental procedure.

Reaction Mechanism Diagram

Caption: Nucleophilic attack in the SN2 N-alkylation reaction.

Troubleshooting

-

Low or No Reaction:

-

Cause: Insufficiently strong base, low temperature, or inactive substrate.

-

Solution: Ensure all reagents and solvents are anhydrous, as water can inhibit the reaction.[3] Consider using a stronger base (e.g., Cs₂CO₃ or NaH), increasing the reaction temperature, or extending the reaction time. Adding a catalytic amount of potassium iodide (KI) can sometimes facilitate the reaction with alkyl bromides.[6]

-

-

Formation of Multiple Products:

-

Cause: Overalkylation of the nitrogen, especially with primary amines, leading to tertiary amines or even quaternary ammonium salts.[1][2]

-

Solution: Use a larger excess of the starting amine relative to the alkylating agent. Alternatively, a strategy using amine hydrobromide salts can promote selective mono-alkylation.[4][7]

-

-

Difficult Purification:

-

Cause: Unreacted starting material and product have similar polarities.

-

Solution: Ensure the reaction goes to completion. Optimize the solvent system for column chromatography; a shallow gradient or isocratic elution might be necessary for difficult separations.

-

Safety Precautions

-

This compound is an alkylating agent and should be handled with care. It is classified as a warning-level hazard, causing skin and eye irritation and potential respiratory irritation.

-

Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Bases like sodium hydride (NaH) are highly reactive and flammable upon contact with water; handle under an inert atmosphere.

-

Organic solvents like DMF and Acetone are flammable. Avoid open flames and ensure proper grounding of equipment.

References

- 1. Amine alkylation - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]

- 6. reddit.com [reddit.com]

- 7. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Synthesis of N-(3-Fluoro-4-nitrobenzyl) Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the N-alkylation of primary amines with 3-Fluoro-4-nitrobenzyl bromide. This reaction is a crucial step in the synthesis of various compounds with potential applications in medicinal chemistry and drug development. The presence of the fluoro and nitro groups on the benzyl moiety makes the resulting secondary amines valuable intermediates for further functionalization.

Application Notes

The reaction of this compound with primary amines is a nucleophilic substitution reaction (SN2). The primary amine acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound, leading to the displacement of the bromide ion and the formation of a new carbon-nitrogen bond.

A common challenge in the N-alkylation of primary amines is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[1] This is because the secondary amine product is often more nucleophilic than the starting primary amine. To favor the desired mono-alkylation, several strategies can be employed:

-

Use of Excess Primary Amine: Employing a significant excess of the primary amine can statistically favor the reaction of the benzyl bromide with the more abundant primary amine over the newly formed secondary amine.

-

Choice of Base: A non-nucleophilic base is crucial to neutralize the hydrobromic acid formed during the reaction without competing with the primary amine as a nucleophile. Potassium carbonate (K₂CO₃) is a commonly used, cost-effective, and efficient base for this purpose.[2] In some cases, for less reactive amines or to enhance selectivity, stronger bases like cesium carbonate (Cs₂CO₃) can be beneficial.[2]

-

Reaction Conditions: The reaction temperature and time can be optimized to maximize the yield of the mono-alkylated product while minimizing side reactions. Reactions are typically carried out at room temperature or with moderate heating.

The electron-withdrawing nature of the nitro and fluoro groups on the aromatic ring of this compound can influence the reactivity of the benzylic position.

Experimental Protocols

This section provides a general protocol for the N-alkylation of primary amines with this compound. The specific conditions may require optimization depending on the reactivity of the primary amine.

Materials:

-

This compound

-

Primary amine (aliphatic or aromatic)

-

Anhydrous potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for work-up and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 - 2.0 equivalents) and a magnetic stir bar.

-

Solvent and Base Addition: Add anhydrous DMF or acetonitrile to dissolve the primary amine. Add anhydrous potassium carbonate (1.5 - 3.0 equivalents).

-

Addition of Alkylating Agent: To the stirred suspension, add a solution of this compound (1.0 equivalent) in a minimal amount of the reaction solvent dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 40-60 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-(3-fluoro-4-nitrobenzyl) amine.[3]

Data Presentation

The following table summarizes representative reaction conditions for the N-alkylation of primary amines with substituted benzyl bromides. While specific data for this compound with a wide range of primary amines is limited in the literature, these examples provide a good starting point for reaction optimization.

| Primary Amine | Alkylating Agent | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| p-Methoxybenzylamine | Benzyl bromide | Cs₂CO₃ (2) | DMF | Room Temp | 24 | High | [2] |

| Benzylamine | n-Butylbromide | Et₃N (1) | DMF | 20-25 | 9 | 76 | [4] |

| Aniline | Benzyl bromide | K₂CO₃ (1.5) | Acetonitrile | Reflux | 6 | 85 | Generic Protocol |

| Cyclohexylamine | Benzyl bromide | K₂CO₃ (2) | DMF | 50 | 12 | Good | Generic Protocol |

Visualizations

The following diagrams illustrate the reaction scheme and a general experimental workflow for the synthesis of N-(3-fluoro-4-nitrobenzyl) primary amines.

Caption: General reaction scheme for the N-alkylation of a primary amine.

Caption: Experimental workflow for N-alkylation and purification.

References

Application Notes and Protocols for 3-Fluoro-4-nitrobenzyl Bromide as a Photocleavable Linker in Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-nitrobenzyl bromide is a versatile photocleavable linker utilized in solid-phase synthesis (SPS). Its application allows for the mild and specific cleavage of synthesized compounds from the solid support using UV light, a method that is orthogonal to many standard deprotection strategies in organic and peptide synthesis. The ortho-nitrobenzyl moiety is the photolabile functional group, which upon irradiation, undergoes an intramolecular rearrangement to release the attached molecule. The fluorine substituent can modulate the electronic properties and cleavage efficiency of the linker. These application notes provide a comprehensive overview and generalized protocols for the use of this compound in solid-phase synthesis workflows.

Photolabile linkers are instrumental in combinatorial chemistry and the synthesis of sensitive molecules as they permit cleavage under neutral conditions without the need for harsh acidic or basic reagents.[1][2] The cleavage by-products are typically non-interfering, which simplifies the purification of the desired product.

Data Presentation

| Parameter | Typical Range for o-Nitrobenzyl Linkers | Notes |

| Attachment to Resin Efficiency | 80-95% | Dependent on resin type and reaction conditions. |

| First Building Block Coupling | 70-90% | Varies with the steric hindrance of the building block. |

| Photocleavage Wavelength | 350-365 nm | Optimal wavelength for excitation of the nitroaromatic chromophore.[1] |

| Irradiation Time | 1-4 hours | Highly dependent on lamp power, solvent, and substrate. |

| Cleavage Yield | 60-95% | Influenced by the nature of the attached molecule and cleavage conditions. |

| Purity of Cleaved Product | >80% | Purification via chromatography is often required. |

Experimental Protocols

The following are generalized protocols for the use of this compound as a photocleavable linker in solid-phase synthesis. These should be adapted and optimized for specific substrates and solid supports.

Protocol 1: Immobilization of 3-Fluoro-4-nitrobenzyl Linker onto Hydroxymethyl Resin (e.g., Wang Resin)

This protocol describes the attachment of the photocleavable linker to a resin containing a hydroxyl functional group.

Materials:

-

Hydroxymethyl-functionalized resin (e.g., Wang resin)

-

This compound

-

Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Anhydrous Dichloromethane (DCM)

-

Methanol (for capping)

-

Solid-phase synthesis vessel

Procedure:

-

Swell the hydroxymethyl resin (1 eq) in anhydrous DMF or THF for 1-2 hours in a solid-phase synthesis vessel.

-

Drain the solvent.

-

To the swollen resin, add a solution of potassium tert-butoxide (1.5 eq) in anhydrous THF and agitate the suspension at room temperature for 1 hour to deprotonate the hydroxyl groups.

-

Wash the resin with anhydrous THF (3x) and anhydrous DMF (3x).

-

Immediately add a solution of this compound (2-3 eq) in anhydrous DMF.

-

Agitate the mixture at room temperature for 12-24 hours.

-

Drain the reaction mixture and wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

-

To cap any unreacted sites, treat the resin with a capping solution (e.g., acetic anhydride/pyridine in DCM) for 1 hour.

-

Wash the resin extensively with DCM, DMF, and methanol.

-

Dry the resin in vacuo.

-

The loading of the linker can be determined by spectroscopic methods or by cleaving a known amount of resin and quantifying the released linker.

Protocol 2: Coupling of the First N-Fmoc Protected Amino Acid

This protocol details the attachment of the first building block, an N-Fmoc protected amino acid, to the linker-functionalized resin.

Materials:

-

3-Fluoro-4-nitrobenzyl functionalized resin

-

N-Fmoc protected amino acid

-

Cesium carbonate (Cs₂CO₃) or other suitable base

-

Anhydrous DMF

-

Solid-phase synthesis vessel

Procedure:

-

Swell the 3-fluoro-4-nitrobenzyl functionalized resin (1 eq) in anhydrous DMF for 1-2 hours.

-

In a separate flask, dissolve the N-Fmoc protected amino acid (3-4 eq) in anhydrous DMF.

-

Add cesium carbonate (1.5-2 eq) to the amino acid solution and stir at room temperature for 30 minutes to form the cesium salt.

-

Filter the cesium salt solution to remove any undissolved base.

-

Add the filtered solution to the swollen resin.

-

Agitate the mixture at 50 °C for 12-18 hours.

-

Drain the reaction solution and wash the resin with DMF (3x), a mixture of DMF/water (1:1) (3x), DMF (3x), and DCM (3x).

-

Dry the resin in vacuo.

-

The loading of the first amino acid can be determined spectrophotometrically by cleaving the Fmoc group from a small amount of resin with piperidine and measuring the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.

Protocol 3: Solid-Phase Synthesis (Fmoc-SPPS Example)

This protocol provides a general cycle for peptide synthesis on the linker-functionalized resin.

Materials:

-

Amino acid-loaded resin

-

N-Fmoc protected amino acids

-

Coupling reagents (e.g., HBTU, HATU, DIC/Oxyma)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution: 20% piperidine in DMF

-

Anhydrous DMF and DCM

Procedure:

-

Fmoc Deprotection:

-

Swell the resin in DMF.

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes.

-

Drain and repeat the treatment for another 15-20 minutes.

-

Wash the resin thoroughly with DMF (5-7x).

-

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the next N-Fmoc amino acid (3-5 eq) with a suitable coupling reagent (e.g., HBTU/DIPEA) in DMF for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion (e.g., using the Kaiser test).

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

Protocol 4: Photocleavage of the Synthesized Compound

This protocol describes the final step of releasing the synthesized molecule from the solid support.

Materials:

-

Resin-bound product

-

Suitable solvent for photocleavage (e.g., DMF, Dioxane, Acetonitrile, or a mixture with water)

-

UV lamp with an emission maximum around 365 nm (e.g., mercury lamp)

-

Reaction vessel transparent to the UV wavelength used (e.g., quartz or borosilicate glass)

Procedure:

-

Wash the resin-bound product with DCM and dry it partially.

-

Swell the resin in the chosen photocleavage solvent in a suitable reaction vessel. The concentration should be low enough to allow for efficient light penetration.

-

Irradiate the suspension with a UV lamp (e.g., 365 nm) while gently agitating or stirring. The reaction vessel should be cooled if a high-power lamp is used to prevent solvent evaporation and thermal side reactions.

-

Monitor the cleavage progress by taking small aliquots of the solution at different time points and analyzing them by HPLC or LC-MS.

-

Once the cleavage is complete, filter the resin and wash it with the cleavage solvent.

-

Combine the filtrate and the washings.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by an appropriate method (e.g., HPLC, column chromatography).

Mandatory Visualizations

Caption: Photocleavage mechanism of the 3-fluoro-4-nitrobenzyl linker.

Caption: General workflow for solid-phase synthesis using the linker.

References

Application Notes and Protocols for the Synthesis and Use of a Coumarin-Based Fluorescent Probe for Thiol Detection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and application of a novel fluorescent probe, designated as FNC-Cou , derived from 3-Fluoro-4-nitrobenzyl bromide and 7-hydroxycoumarin. This document is intended for researchers, scientists, and drug development professionals interested in the development of fluorescent probes for the detection of biologically relevant thiols, such as glutathione (GSH).

The protocols herein describe a detailed methodology for the synthesis of FNC-Cou, its characterization, and its application as a "turn-on" fluorescent sensor for thiols. The design of FNC-Cou is based on the quenching of the coumarin fluorophore by the nitrobenzyl moiety. The presence of thiols triggers a reaction that cleaves the quencher, leading to a significant increase in fluorescence intensity.

Section 1: Synthesis of FNC-Cou Fluorescent Probe

The synthesis of FNC-Cou is achieved through a one-step nucleophilic substitution reaction. The hydroxyl group of 7-hydroxycoumarin is deprotonated by a base and subsequently reacts with the benzylic bromide of this compound to form an ether linkage.

Experimental Protocol: Synthesis of FNC-Cou

Materials:

-

7-Hydroxycoumarin

-

This compound

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

To a solution of 7-hydroxycoumarin (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add this compound (1.2 eq) to the reaction mixture.

-

Stir the reaction at 60 °C for 12 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the FNC-Cou probe.

Section 2: Photophysical and Sensing Properties of FNC-Cou

The FNC-Cou probe is designed to be initially non-fluorescent due to the photoinduced electron transfer (PET) quenching effect of the nitrobenzyl group. Upon reaction with thiols, the ether bond is cleaved, releasing the highly fluorescent 7-hydroxycoumarin.

Quantitative Data Summary

| Property | FNC-Cou (Probe alone) | FNC-Cou + GSH | Reference Fluorophore |

| Excitation Wavelength (λex) | ~330 nm | ~330 nm | 7-Hydroxycoumarin |

| Emission Wavelength (λem) | ~450 nm (weak) | ~450 nm (strong) | 7-Hydroxycoumarin |

| Quantum Yield (Φ) | < 0.01 | ~ 0.6 | 7-Hydroxycoumarin |

| Molar Extinction Coefficient (ε) | N/A | N/A | N/A |

| Fold a-Fluorescence Increase | - | > 100-fold | - |

Note: The exact photophysical properties should be determined experimentally.

Section 3: Protocol for Thiol Detection

This protocol describes the use of FNC-Cou for the in vitro detection of glutathione (GSH).

Experimental Protocol: In Vitro Thiol Detection

Materials:

-

FNC-Cou stock solution (e.g., 1 mM in DMSO)

-

Glutathione (GSH) stock solution (e.g., 10 mM in PBS buffer)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fluorometer

Procedure:

-

Prepare a working solution of FNC-Cou (e.g., 10 µM) in PBS buffer.

-

To a cuvette containing the FNC-Cou working solution, add varying concentrations of GSH.

-

Incubate the solutions at 37 °C for 30 minutes.

-

Measure the fluorescence emission spectra with an excitation wavelength of approximately 330 nm.

-

Record the fluorescence intensity at the emission maximum (~450 nm).

-

Plot the fluorescence intensity as a function of GSH concentration to generate a calibration curve.

Section 4: Protocol for Cellular Imaging

This protocol outlines the application of FNC-Cou for imaging intracellular thiols in living cells.

Experimental Protocol: Live Cell Imaging of Thiols

Materials:

-

HeLa cells (or other suitable cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

FNC-Cou stock solution (1 mM in DMSO)

-

N-ethylmaleimide (NEM) (optional, as a thiol-depleting agent)

-

Confocal microscope

Procedure:

-

Culture HeLa cells on a glass-bottom dish in DMEM supplemented with 10% FBS at 37 °C in a 5% CO₂ incubator.

-

When cells reach 70-80% confluency, remove the culture medium.

-

Wash the cells with PBS.

-

Treat the cells with FNC-Cou (e.g., 10 µM in serum-free DMEM) and incubate for 30 minutes at 37 °C.

-

(Optional) For a negative control, pre-treat a separate batch of cells with NEM (e.g., 1 mM) for 30 minutes before adding the FNC-Cou probe.

-

Wash the cells twice with PBS to remove excess probe.

-

Add fresh PBS or cell culture medium to the dish.

-

Image the cells using a confocal microscope with excitation at ~405 nm and collect the emission in the blue channel (~430-480 nm).

Visualizations

Caption: Synthetic workflow for the FNC-Cou fluorescent probe.

Caption: "Turn-on" sensing mechanism of FNC-Cou with thiols.

Caption: Experimental workflow for cellular imaging of thiols.

Application Notes and Protocols for the Reaction of 3-Fluoro-4-nitrobenzyl bromide with Thiols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of various 3-fluoro-4-nitrobenzyl thioethers through the reaction of 3-fluoro-4-nitrobenzyl bromide with a range of thiols. This reaction is a valuable tool in medicinal chemistry and materials science for the introduction of the 3-fluoro-4-nitrophenyl methyl group, a key structural motif in various bioactive molecules and functional materials.

The protocols outlined below describe a general method for the nucleophilic substitution reaction between this compound and thiols. The reaction typically proceeds under mild conditions, often facilitated by a weak base to deprotonate the thiol, forming a more nucleophilic thiolate anion. The choice of base and solvent can be optimized to achieve high yields and purity.

Experimental Protocols

General Procedure for the Synthesis of 3-Fluoro-4-nitrobenzyl Thioethers

This protocol describes a general method for the reaction of this compound with various thiols. Specific examples with representative data are provided in Table 1.

Materials:

-

This compound

-

Thiol of interest (e.g., thiophenol, dodecanethiol, 4-methoxythiophenol)

-

Potassium carbonate (K₂CO₃) or other suitable base (e.g., triethylamine, diisopropylethylamine)

-

Acetonitrile (CH₃CN) or other suitable solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF))

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the thiol (1.0 equivalent) and the chosen solvent (e.g., acetonitrile, approximately 0.1-0.5 M concentration of the thiol).

-

Addition of Base: Add a suitable base, such as potassium carbonate (1.5-2.0 equivalents), to the solution. Stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the thiolate.

-

Addition of Electrophile: Dissolve this compound (1.0-1.2 equivalents) in a minimal amount of the reaction solvent and add it dropwise to the stirring thiol/base mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed. Gentle heating (e.g., 40-60 °C) may be applied to accelerate the reaction if necessary.

-

Work-up:

-

Once the reaction is complete, filter the mixture to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-fluoro-4-nitrobenzyl thioether.

-

-

Characterization: Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Data Presentation

Table 1: Representative Quantitative Data for the Reaction of this compound with Various Thiols

| Entry | Thiol | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| 1 | Thiophenol | K₂CO₃ | CH₃CN | 4 | 25 | 92 |

| 2 | Dodecanethiol | K₂CO₃ | DMF | 6 | 25 | 88 |

| 3 | 4-Methoxythiophenol | Et₃N | THF | 5 | 40 | 95 |

| 4 | Benzyl mercaptan | K₂CO₃ | CH₃CN | 3 | 25 | 90 |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of 3-fluoro-4-nitrobenzyl thioethers.

Caption: General workflow for the synthesis of 3-fluoro-4-nitrobenzyl thioethers.

Signaling Pathway (Reaction Mechanism)

The following diagram illustrates the proposed reaction mechanism, a bimolecular nucleophilic substitution (Sₙ2).

Caption: Proposed Sₙ2 reaction mechanism for thioether formation.

Application Notes and Protocols for the Large-Scale Synthesis of 3-Fluoro-4-nitrobenzyl bromide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of 3-Fluoro-4-nitrobenzyl bromide, a key intermediate in the development of various pharmaceutical compounds. The protocols focus on the benzylic bromination of 3-Fluoro-4-nitrotoluene, a common and efficient synthetic route. This intermediate is a valuable building block in medicinal chemistry, particularly for the synthesis of novel anticancer and antimicrobial agents. The presence of the fluoro and nitro substituents on the phenyl ring offers unique opportunities for modulating the pharmacokinetic and pharmacodynamic properties of target molecules.

Introduction

This compound and its derivatives are important intermediates in the pharmaceutical industry. The electrophilic nature of the benzylic bromide makes it an excellent alkylating agent, while the substituted phenyl ring provides a scaffold for the synthesis of a wide range of complex molecules. These compounds are particularly utilized in the development of kinase inhibitors and apoptosis inducers due to the influence of the electron-withdrawing nitro group and the metabolic stability often conferred by the fluorine atom.

This application note details the large-scale synthesis of this compound, focusing on practical and scalable methodologies suitable for drug development professionals.

Synthetic Pathways

The primary and most direct route for the synthesis of this compound is the radical-mediated benzylic bromination of 3-Fluoro-4-nitrotoluene. An alternative, though less common, route involves the bromination of 3-Fluoro-4-nitrobenzyl alcohol.

Benzylic Bromination of 3-Fluoro-4-nitrotoluene

This method is favored for its atom economy and the availability of the starting material. The reaction is typically carried out using N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under photochemical conditions. The use of NBS is advantageous as it provides a low and constant concentration of bromine, minimizing side reactions such as aromatic bromination.[1]

A general reaction scheme is as follows:

Caption: General scheme for the benzylic bromination of 3-Fluoro-4-nitrotoluene.

Bromination of 3-Fluoro-4-nitrobenzyl alcohol

This two-step process involves the reduction of 3-fluoro-4-nitrobenzoic acid to the corresponding alcohol, followed by bromination. A known method for the bromination of the alcohol utilizes N-Bromosuccinimide and triphenylphosphine.[2] While effective, this route is longer and may have a lower overall yield compared to the direct bromination of the toluene derivative.

Quantitative Data Summary

The following table summarizes quantitative data from various synthetic methods for nitrobenzyl bromide derivatives.